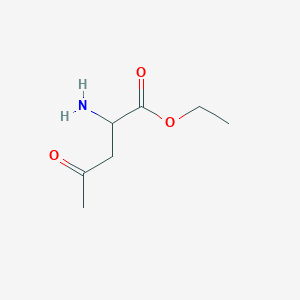

Ethyl 2-amino-4-oxopentanoate

CAS No.:

Cat. No.: VC17789841

Molecular Formula: C7H13NO3

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO3 |

|---|---|

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | ethyl 2-amino-4-oxopentanoate |

| Standard InChI | InChI=1S/C7H13NO3/c1-3-11-7(10)6(8)4-5(2)9/h6H,3-4,8H2,1-2H3 |

| Standard InChI Key | IGWSNQJUXWKSJU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(CC(=O)C)N |

Introduction

Ethyl 2-amino-4-oxopentanoate is an organic compound that belongs to the class of amino acid derivatives and esters. It is characterized by its unique structure, which includes an amino group, a ketone functional group, and an ethyl ester group. This compound is significant in various chemical and biological applications due to its functional groups, which enable it to participate in diverse chemical reactions and biological pathways.

Synthesis Methods

The synthesis of ethyl 2-amino-4-oxopentanoate typically involves the esterification of 2-amino-4-oxopentanoic acid with ethanol. This reaction is commonly catalyzed by an acid catalyst and requires refluxing in an organic solvent such as toluene or dichloromethane.

Biological and Chemical Applications

Ethyl 2-amino-4-oxopentanoate is used in research settings due to its potential biological activities, particularly in enzyme interactions and metabolic pathways. Its structural characteristics enable it to act as a precursor for biologically active compounds, influencing cellular processes and enzyme functions.

| Compound Name | Structural Differences | Notable Properties |

|---|---|---|

| 2-Amino-4-oxopentanoic acid | Contains a carboxyl group instead of an ester group | Precursor for various amino acids |

| Ethyl 2-hydroxy-4-oxopentanoate | Contains a hydroxyl group instead of an amino group | Different reactivity due to the presence of hydroxyl |

| (S)-2-Amino-4-oxopentanoic acid | Enantiomer with distinct biological activities | Different interactions with biological receptors |

Research Findings and Future Directions

Research on ethyl 2-amino-4-oxopentanoate focuses on elucidating its specific molecular targets and mechanisms of action within biological systems. The compound's functional groups allow it to participate in biochemical pathways that could affect enzyme activity and cellular processes. Ongoing studies aim to identify specific receptors and enzymes that interact with this compound, potentially leading to new therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume